

Benchmarking the Efficacy of 3-Methoxyoxan-4-one Against Known PI3K Inhibitors

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Compound of Interest

Compound Name: 3-Methoxyoxan-4-one

Cat. No.: B1290594

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This guide provides a comparative analysis of the novel investigational compound, **3-Methoxyoxan-4-one**, against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical efficacy and potency of **3-Methoxyoxan-4-one** in key oncological assays.

Comparative Efficacy Data

The following tables summarize the quantitative performance of **3-Methoxyoxan-4-one** in comparison to three well-characterized PI3K inhibitors: Idelalisib, Alpelisib, and Pictilisib. Data was generated using standardized in vitro and in vivo experimental protocols.

Table 1: In Vitro Kinase Inhibition Assay

Compound	Target Isoform(s)	IC ₅₀ (nM)
3-Methoxyoxan-4-one	p110 α	1.2
Idelalisib	p110 δ	2.5
Alpelisib	p110 α	5
Pictilisib	Pan-PI3K	3.3

Table 2: In Vivo Tumor Growth Inhibition in a Murine Xenograft Model (MCF-7)

Compound	Dosing Regimen	Tumor Growth Inhibition (%)
3-Methoxyoxan-4-one	50 mg/kg, oral, daily	85
Alpelisib	50 mg/kg, oral, daily	78
Pictilisib	100 mg/kg, oral, daily	65
Vehicle Control	-	0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of the test compounds against specific PI3K isoforms.
- Procedure:
 - Recombinant human PI3K isoforms (p110 α , p110 δ) were incubated with the test compounds at varying concentrations for 15 minutes at room temperature.
 - ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) were added to initiate the kinase reaction.
 - The reaction was allowed to proceed for 60 minutes at 37°C.
 - The amount of product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), was quantified using a competitive ELISA-based assay.
 - IC_{50} values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. In Vivo Murine Xenograft Model

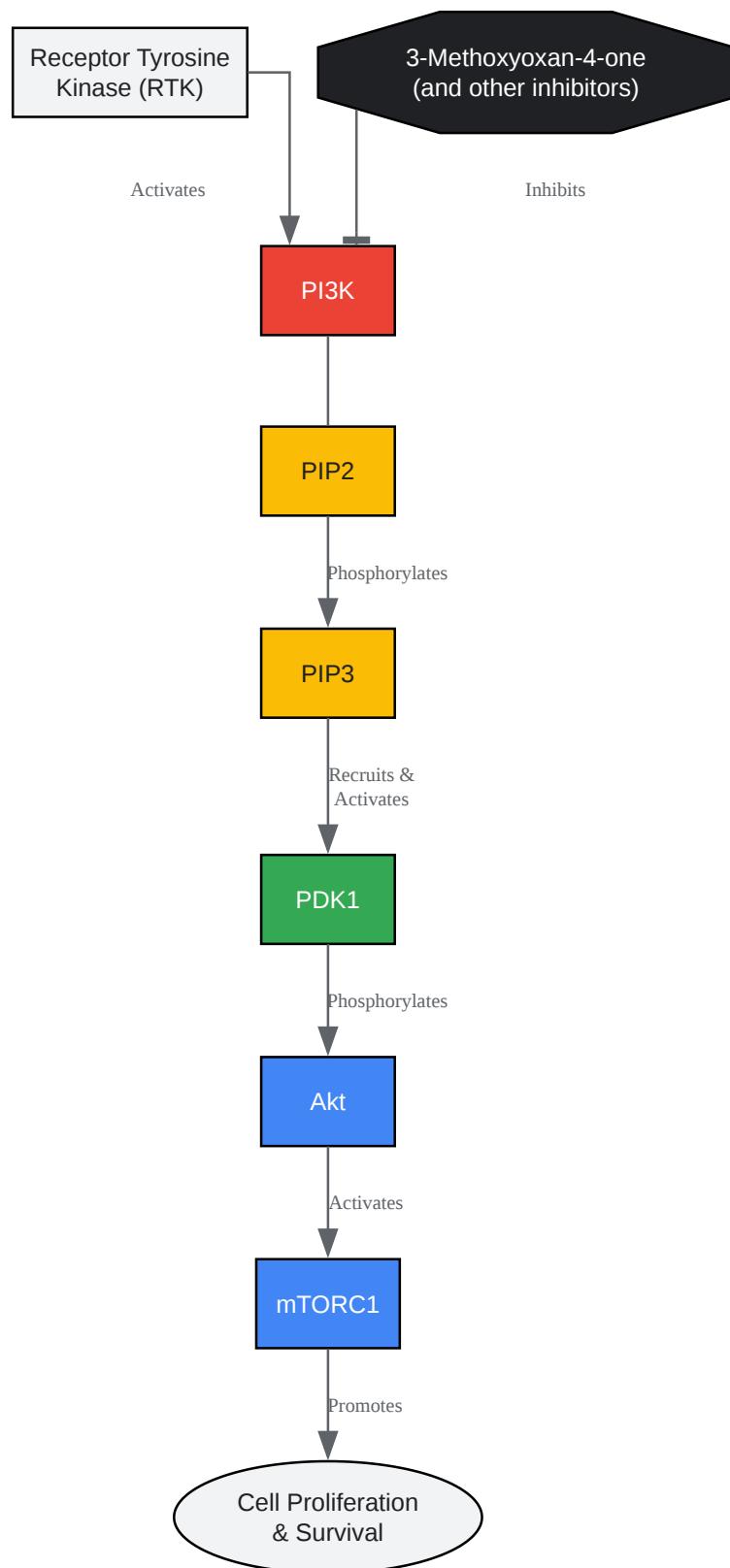
- Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.

- Procedure:

- Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5×10^6 MCF-7 human breast cancer cells.
- When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups (n=8 per group).
- Test compounds were administered orally at the specified dosing regimens for 21 consecutive days.
- Tumor volume was measured twice weekly using digital calipers.
- Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Visualized Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway



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Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of **3-Methoxyxan-4-one**.

Experimental Workflow for In Vivo Efficacy

Setup Phase

1. MCF-7 Cell Culture & Harvest

2. Subcutaneous Inoculation in Mice

3. Tumor Growth Monitoring

Treatment Phase

4. Randomization into Treatment Groups

5. Daily Oral Dosing (21 Days)

6. Bi-weekly Tumor Volume Measurement

7. End of Study Tumor Excision

8. Calculation of Tumor Growth Inhibition (%)

9. Statistical Analysis

Repeat for 21 days

[Click to download full resolution via product page](#)**Caption:** Workflow for the *in vivo* tumor xenograft efficacy study.

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